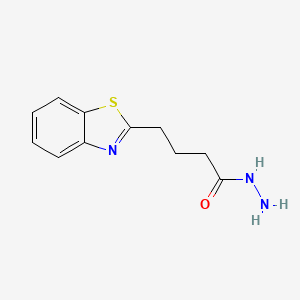

4-(1,3-Benzothiazol-2-yl)butanehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(1,3-Benzothiazol-2-yl)butanehydrazide” is a chemical compound with the linear formula C11H13N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H13N3OS . More detailed structural studies, including X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations, have been conducted on similar compounds .Chemical Reactions Analysis

Benzothiazole synthesis involves a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 235.31 . Further physical and chemical properties might be available in the product’s Material Safety Data Sheet (MSDS) provided by the manufacturer.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

4-(1,3-Benzothiazol-2-yl)butanehydrazide and its derivatives have been explored for their antimicrobial properties. For instance, new 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3- benzothiazole derivatives synthesized from benzothiazolyl carboxyhydrazide showed significant antimicrobial activity when evaluated by the disc diffusion method (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Cyclometalation and Structural Analysis

The compound also finds applications in the field of cyclometalation. For example, 1,4-Bis(benzothiazol-2-yl)benzene undergoes double cyclopalladation of the central benzene ring to form a nonpolymeric, acetate-bridged product, identified as a topologically novel, counterhinged molecular box through X-ray crystal structure analysis (O. and Steel, 1998).

Chemical Synthesis and Applications

The benzothiazole structure is integral in various chemical syntheses. For instance, 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid was used as an acid component in the Passerini three-component reaction to produce unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).

Furthermore, derivatives of this compound have been synthesized and evaluated for anticancer activity. For instance, new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives were synthesized and investigated for their potential anticancer activity, showing promising results in various cancer cell lines (Osmaniye et al., 2018).

Bioinformatics and Drug Potential

The compound's derivatives are also studied for their potential as neuropharmacological agents. A study on Schiff bases, specifically (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, aimed to evaluate their drug-like, pharmacokinetic, and pharmacodynamic properties. The study found that these compounds, confirmed spectrally through FT-IR and NMR, might be proposed as potentially effective for neuropsychiatric drugs (Avram et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-14-10(15)6-3-7-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKSGECMVPIYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)

![3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2824307.png)

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)

![3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824318.png)

![2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide](/img/structure/B2824320.png)